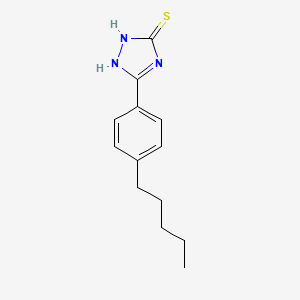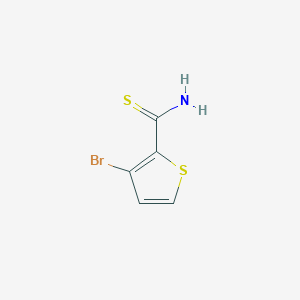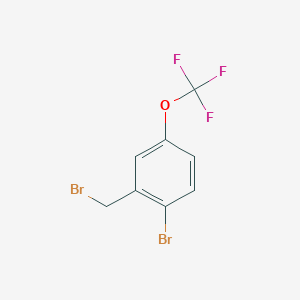
2-Bromo-5-(trifluoromethoxy)benzyl bromide
Overview
Description
2-Bromo-5-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula C8H5Br2F3O and a molecular weight of 333.93 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of bromine and trifluoromethoxy groups attached to a benzyl ring, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is often used as a reagent in various chemical reactions , suggesting that its targets could be a wide range of chemical compounds depending on the specific reaction context.
Mode of Action
As a reagent, it likely interacts with its targets through chemical reactions, leading to changes in the molecular structure of the target compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethoxy)benzyl bromide . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the reactions it participates in.
Preparation Methods
The synthesis of 2-Bromo-5-(trifluoromethoxy)benzyl bromide can be achieved through several methods. One common approach involves the bromination of 4-(trifluoromethoxy)benzyl alcohol using phosphorus tribromide (PBr3) in an ether solution at 0°C . The reaction mixture is stirred for 0.5 hours, followed by the addition of the mixture to ice water and extraction with ether. The organic layer is then dried and evaporated to yield the desired product .
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent. In this procedure, NBS is added to a solution of triphenylphosphine in dichloromethane at 0°C. The mixture is stirred for 1 hour, followed by the addition of 4-(trifluoromethoxy)benzyl alcohol and refluxing at 60°C for 30 minutes .
Chemical Reactions Analysis
2-Bromo-5-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including substitution reactions. In these reactions, the bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents .
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific nucleophiles and reaction conditions employed .
Scientific Research Applications
2-Bromo-5-(trifluoromethoxy)benzyl bromide has several applications in scientific research. It is widely used as a biochemical reagent in proteomics research . The compound’s unique structure makes it a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
In the field of medicinal chemistry, it can be used to synthesize potential drug candidates by modifying its functional groups to enhance biological activity. Additionally, the compound’s trifluoromethoxy group imparts unique properties, such as increased lipophilicity and metabolic stability, making it an attractive building block for drug design .
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethoxy)benzyl bromide can be compared with other similar compounds, such as 2-Bromo-5-(trifluoromethyl)benzyl alcohol and 4-(Trifluoromethoxy)benzyl bromide . These compounds share similar structural features, including the presence of bromine and trifluoromethoxy or trifluoromethyl groups. this compound is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and applications in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-3-6(1-2-7(5)10)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBXKZSWLSZTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382569 | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-13-9 | |
| Record name | 2-Bromo-5-(trifluoromethoxy)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-mercapto-4-(3-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1622262.png)
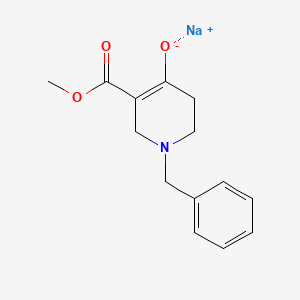
![Ammonium (1S)-[7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulphonate](/img/structure/B1622266.png)
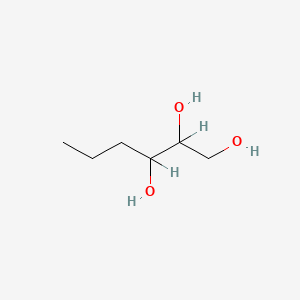
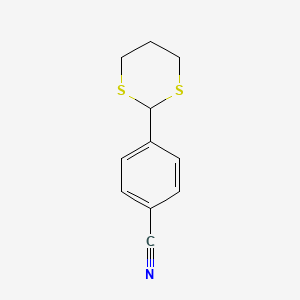

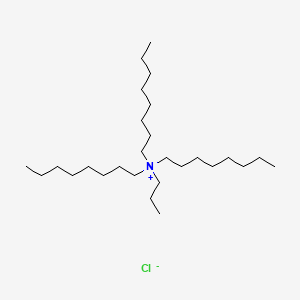
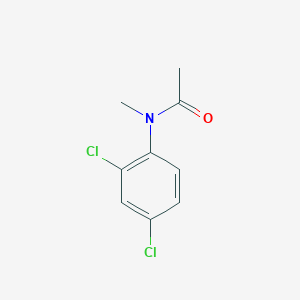
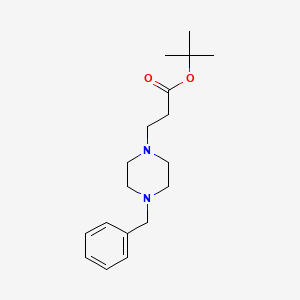

![Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate](/img/structure/B1622275.png)
![2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1622277.png)
